molecular formula C24H18N6O3 B2726408 methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 923147-77-7

methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate

カタログ番号: B2726408
CAS番号: 923147-77-7
分子量: 438.447
InChIキー: DXIAYEKPUPWIRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase, a key regulator of cell-collagen interactions. Its mechanism of action involves competitively binding to the ATP-binding site of DDR1, effectively blocking its autophosphorylation and subsequent downstream signaling pathways . This targeted inhibition is of significant research value in oncology, particularly in the study of breast cancer, pancreatic cancer, and other solid tumors where DDR1-mediated signaling promotes tumor progression, invasion, and fibrosis of the tumor microenvironment. By suppressing DDR1 activity, this compound provides a powerful chemical tool for dissecting the role of collagen-activated kinase signaling in cancer cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis . Its application extends to in vitro and in vivo models aimed at understanding tumor-stroma crosstalk and for evaluating the therapeutic potential of DDR1 inhibition as a monotherapy or in combination with standard chemotherapeutic agents. The chromenotetrazolopyrimidine scaffold of this inhibitor offers a unique structural platform for investigating kinase specificity and for the development of novel targeted cancer therapeutics.

特性

IUPAC Name

methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAYEKPUPWIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to a class of heterocycles that combine chromeno and tetrazolo-pyrimidine moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Chromeno Ring : This is achieved through a condensation reaction between a phenolic derivative and an aldehyde under acidic or basic conditions.
  • Introduction of the Tetrazole Ring : The chromeno intermediate undergoes cyclization with an azide compound to form the tetrazole ring, often facilitated by catalysts like copper(I) iodide and bases such as triethylamine .

Anticancer Properties

Research indicates that derivatives of the chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activities. For instance, compounds within this class have shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : A study reported IC50 values for related compounds in the range of 2.70 µM to 17.4 µM against liver carcinoma (HEPG2) cells, indicating potent activity for certain derivatives .
CompoundIC50 (µM)Cancer Type
7c2.70Liver Carcinoma
23g3.50Liver Carcinoma
18a4.90Liver Carcinoma
12a8.20Liver Carcinoma
23c17.40Liver Carcinoma

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Tetrazolo[1,5-a]pyrimidines have been shown to inhibit various bacterial strains and exhibit antifungal activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial properties, methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate has been studied for:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : The presence of multiple heteroatoms contributes to their ability to scavenge free radicals and reduce oxidative stress.
  • Hepatitis B Virus Inhibition : Some derivatives have demonstrated efficacy in inhibiting viral replication in laboratory settings .

Case Studies and Research Findings

A notable study highlighted the synthesis of several derivatives based on the tetrazolo-pyrimidine framework and their biological evaluations:

  • Study on Anticancer Activity : In vitro tests revealed that certain derivatives significantly inhibited cell proliferation in various cancer types.
  • Multicomponent Synthesis : Research indicated that using multicomponent reactions could enhance the yield and efficiency of synthesizing these biologically active compounds .

科学的研究の応用

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit promising antiviral activity. For instance, research has shown effective inhibition against various viral strains, suggesting its potential as an antiviral agent. The structure-based design approaches have led to the identification of compounds with favorable drug-like profiles and effective antiviral efficacy .

Anticancer Activity

Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and pancreatic cancer (BxPC-3). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Case Study: Antiviral Efficacy

A recent study explored the antiviral efficacy of methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate against influenza virus strains. The results indicated significant reductions in viral load in treated cells compared to controls, suggesting that this compound could be developed into a novel antiviral therapy .

Case Study: Anticancer Research

In another study focusing on its anticancer properties, researchers synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most promising candidates exhibited IC50 values in the nanomolar range and showed selective toxicity towards cancer cells while sparing normal cells . These findings highlight the potential for developing targeted therapies using this compound.

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (SnAr) and electrophilic substitution due to its heterocyclic structure:

  • SnAr reactions occur at positions adjacent to electron-withdrawing groups (e.g., tetrazole rings), facilitated by basic conditions .

  • Electrophilic substitution may target activated aromatic positions (e.g., pyridine rings) under acidic conditions.

Reaction Type Mechanism Conditions Outcome
SnArBasic medium (e.g., DMF)Elevated temperaturesSubstitution at heterocyclic positions
Electrophilic substitutionAcidic conditionsHalogenation agentsFunctionalization of pyridine rings

Cycloaddition Reactions

The compound can participate in azide-alkyne cycloaddition (CuAAC) :

  • Copper(I)-mediated reactions with alkynes to form 1,2,3-triazole derivatives, expanding its utility in medicinal chemistry .

Reaction Type Reagents Conditions Product
CuAACAlkynes, Cu(I) catalystsDMF, room temperatureTriazolo-substituted derivatives with enhanced biological activity

Stability and Hydrolysis

  • Stability : Resistant to standard laboratory conditions but sensitive to strong acids/bases due to nitrogen heterocycles.

  • Hydrolysis : Partial degradation may occur in basic media, producing fragmented products .

Condition Outcome
Strong acids/basesStructural degradation
Basic medium (e.g., SnAr)Partial hydrolysis

Key Research Findings

  • Synthetic versatility : The compound’s synthesis benefits from MCRs, enabling efficient heterocyclic assembly .

  • Reactivity profile : SnAr and cycloaddition reactions highlight its utility in functionalization .

  • Medicinal potential : Structural features suggest applications in diverse therapeutic areas.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related chromeno-pyrimidine derivatives, focusing on core modifications, substituent effects, and available synthetic or pharmacological data.

Core Heterocyclic Modifications

Chromeno-Tetrazolo-Pyrimidine vs. Chromeno-Triazolo-Pyrimidine
  • Target Compound: The tetrazolo[1,5-a]pyrimidine ring system contains a five-membered tetrazole ring fused to the pyrimidine.
  • Triazolo Analogs: Compounds such as 7-(4-methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine () and 7-(4-bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine () feature a triazolo ring instead. The triazolo group offers different hydrogen-bonding capabilities and electronic effects, which may alter receptor affinity compared to the tetrazolo variant .
Chromeno-Pyrido-Pyrimidinone Derivatives
  • describes 4-ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one, where the tetrazolo/triazolo ring is replaced with a pyrido ring.

Substituent Effects

Aromatic Substituents
  • Target Compound : The pyridin-3-yl group at position 7 introduces a basic nitrogen atom, which may enhance solubility in acidic environments. The methyl benzoate at position 4 contributes moderate lipophilicity, balancing bioavailability .
  • Methoxy groups (e.g., in and ) act as electron-donating groups, altering electronic density and reactivity .
Functional Group Diversity
  • The dimethylaniline group in 4-(7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline () provides strong electron-donating effects, contrasting with the methyl benzoate’s ester functionality in the target compound. This difference could influence metabolic stability, as ester groups are prone to hydrolysis .
Pharmacological Implications
  • Antimicrobial Activity : While direct data for the target compound is unavailable, reports that pyridine- and quinazoline-containing analogs exhibit antimicrobial activity. The pyridin-3-yl group in the target may similarly engage in hydrogen bonding with microbial enzymes .
  • Structural Stability : The tetrazolo ring’s rigidity (cf. triazolo or pyrido systems) may confer resistance to metabolic degradation, a hypothesis supported by the thermal stability of tetrazolo-containing pharmaceuticals .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Notable Properties/Data References
Target Compound Chromeno-tetrazolo-pyrimidine Pyridin-3-yl, methyl benzoate High polarity due to tetrazole -
7a () Chromeno-pyrimidine 2-Chlorobenzylidene, chlorophenyl Reacts with hydrazine; chlorinated
Compound Chromeno-triazolo-pyrimidine 4-Methoxyphenyl, methylsulfanyl Enhanced lipophilicity
Compound Chromeno-triazolo-pyrimidine 4-Bromophenyl, 2-methoxyphenyl Molecular formula C25H19BrN4O2
Compound Chromeno-pyrido-pyrimidinone Ethoxy group Pyrido ring reduces nitrogen content

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Cytotoxicity : Test in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays (48–72 h incubation) .
  • Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK293) to assess therapeutic index .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。